12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE
Overview
Description
12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the phenanthroline core, followed by the introduction of the furan and diethylamino phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenanthroline derivatives and compounds with diethylamino phenyl and furan groups. Examples include:
- 1,10-phenanthroline
- 4-(diethylamino)benzaldehyde
- 2-furylcarbinol
Uniqueness
What sets 12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
12-[4-(diethylamino)phenyl]-9-(furan-2-yl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2/c1-3-33(4-2)21-11-9-19(10-12-21)28-29-22-7-5-15-31-23(22)13-14-24(29)32-25-17-20(18-26(34)30(25)28)27-8-6-16-35-27/h5-16,20,28,32H,3-4,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRAMRAQNCUELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=C2C6=C(C=C5)N=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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